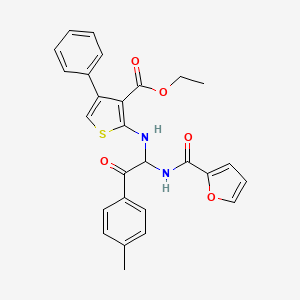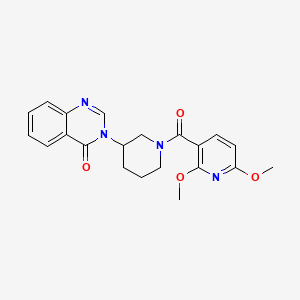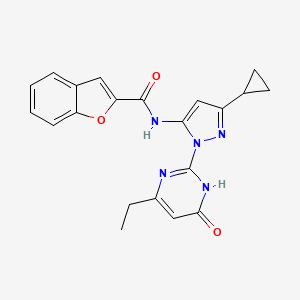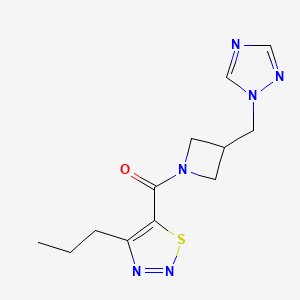![molecular formula C13H8Cl3NO B2611051 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol CAS No. 75854-16-9](/img/structure/B2611051.png)
4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This novel Schiff base, also known as LB , is synthesized through the condensation reaction of 2,4-dichloroaniline with salicyladehyde in a 1:1 ratio. The presence of glacial acetic acid serves as a catalyst during this reaction .
Molecular Structure Analysis
The molecular structure of 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol consists of a phenolic ring with a chloro group at position 4 and an imine group [(E)-[(2,5-dichlorophenyl)imino]methyl] attached at position 2. The compound adopts a planar geometry due to the conjugation between the phenolic and imine moieties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in various reactions typical of phenolic and imine compounds. These reactions may include oxidation, reduction, and coordination with metal ions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Phenolic Compounds in Pharmacology
Phenolic compounds, such as Chlorogenic Acid (CGA), have garnered attention for their broad biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities, among others. CGA's ability to modulate lipid and glucose metabolism suggests its potential in treating metabolic-related disorders (Naveed et al., 2018). Similarly, compounds related to the chemical structure of "4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol" may also offer significant pharmacological applications, highlighting the importance of further research to unveil and optimize their biological effects.
Environmental Impact and Degradation
The environmental occurrence, toxicity, and degradation of antimicrobial agents like triclosan, which shares structural similarities with chlorophenols, underscore the ecological concerns associated with these compounds. Triclosan's partial elimination in sewage treatment and its detection in various environmental compartments raise questions about the fate and impact of similar phenolic compounds in aquatic environments (Bedoux et al., 2012). The study of such compounds, including "4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol," is crucial for developing strategies to mitigate their environmental footprint.
Analytical and Environmental Chemistry
Research on the sorption of phenoxy herbicides to soil and organic matter highlights the environmental behavior of phenolic herbicides and their derivatives. Understanding the factors influencing the sorption and degradation of these compounds, including pH, organic carbon content, and the presence of metal oxides, is essential for predicting their fate in the environment and designing effective remediation strategies (Werner et al., 2012).
Chemosensors and Analytical Applications
Phenolic derivatives, including those based on 4-methyl-2,6-diformylphenol, have shown great promise as chemosensors for detecting a variety of analytes, from metal ions to pH changes. The high selectivity and sensitivity of these chemosensors underline the potential of phenolic compounds in analytical chemistry, suggesting that derivatives of "4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol" could be tailored for specific sensing applications (Roy, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-[(2,5-dichlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-2-4-13(18)8(5-9)7-17-12-6-10(15)1-3-11(12)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNCMDIQGLAXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NC2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2610970.png)
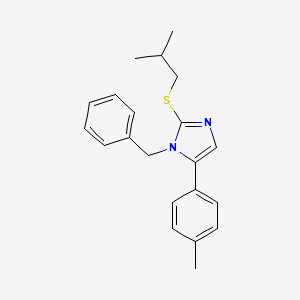
![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
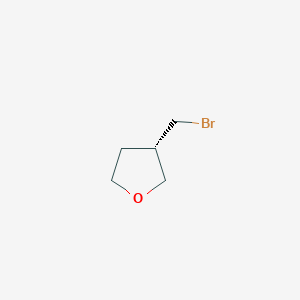
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)
![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)
![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)

